molecular formula C17H16ClN B12519472 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride CAS No. 682153-65-7

2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride

Cat. No.: B12519472
CAS No.: 682153-65-7
M. Wt: 269.8 g/mol
InChI Key: MJSWXOCRXUQKAB-UQKRIMTDSA-M
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Description

2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride can be achieved through several methods. One common approach involves the cyclization of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to enhance the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride undergoes various chemical reactions, including:

    Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .

Scientific Research Applications

2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular isoquinoline derivative and its structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

682153-65-7

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

2-[(1S)-1-phenylethyl]isoquinolin-2-ium;chloride

InChI

InChI=1S/C17H16N.ClH/c1-14(15-7-3-2-4-8-15)18-12-11-16-9-5-6-10-17(16)13-18;/h2-14H,1H3;1H/q+1;/p-1/t14-;/m0./s1

InChI Key

MJSWXOCRXUQKAB-UQKRIMTDSA-M

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-]

Canonical SMILES

CC(C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-]

Origin of Product

United States

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